

Preclinical Data on 2R,4S-Sacubitril Stereoisomer: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2R,4S-Sacubitril

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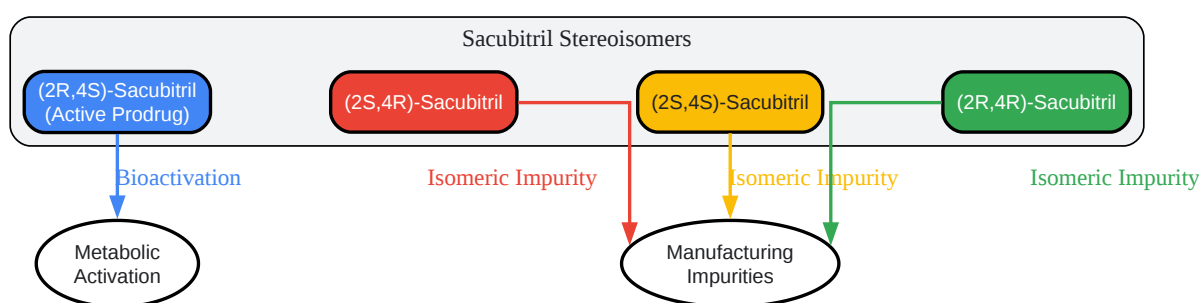
Introduction

Sacubitril is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) and a cornerstone in the treatment of heart failure. It is a prodrug that, after oral administration, is converted to its active metabolite, sacubitrilat (LBQ657). Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation, natriuresis, and a reduction in cardiovascular stress. Sacubitril is commercially available in a combination product with valsartan.

The Sacubitril molecule possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutically active prodrug is the (2R,4S) stereoisomer. This technical guide focuses on the preclinical information available for the (2R,4S)-Sacubitril stereoisomer, an enantiomer of the active drug substance. While extensive preclinical and clinical data exist for the active (2R,4S) isomer and its active metabolite, information on the other stereoisomers, including the (2R,4S) form, is primarily confined to their role as impurities and analytical reference standards in the synthesis and quality control of the active pharmaceutical ingredient (API).^{[1][2][3]} This guide will synthesize the available information on (2R,4S)-Sacubitril, focusing on its chemical properties, synthesis for analytical purposes, and its importance in the context of drug development and manufacturing.

Stereochemistry and Metabolic Activation of Sacubitril

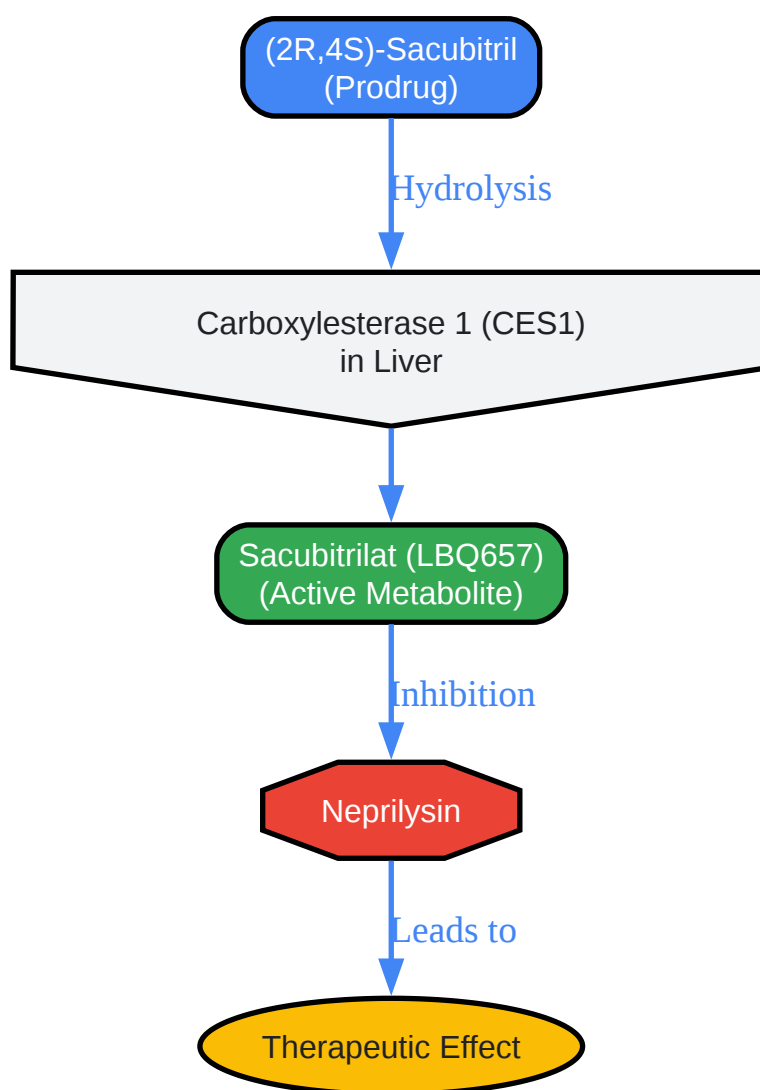
The stereochemical configuration of Sacubitril is critical for its biological activity. The molecule has chiral centers at the C2 and C4 positions of the pentanoic acid backbone. The desired and therapeutically active prodrug is the (2R,4S) isomer. Other stereoisomers, including (2S,4R), (2S,4S), and (2R,4R), are considered impurities that must be monitored and controlled during the manufacturing process.^{[1][2][3]}



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Caption: Stereoisomers of Sacubitril.

Sacubitril itself is an inactive prodrug. Its therapeutic effect is realized after in vivo hydrolysis of the ethyl ester to form the active metabolite, sacubitrilat (LBQ657). This biotransformation is primarily mediated by human carboxylesterase 1 (CES1) in the liver. The stereochemistry of the active metabolite is also critical for its potent inhibition of neprilysin.



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Caption: Metabolic Activation of Sacubitril.

Role of 2R,4S-Sacubitril as an Analytical Reference Standard

The primary role of the **2R,4S-Sacubitril** stereoisomer in the scientific literature is as an impurity and a reference standard for the quality control of Sacubitril.[1][2][3] During the chemical synthesis of the active (2R,4S) isomer, the formation of other stereoisomers is possible. To ensure the purity, safety, and efficacy of the final drug product, regulatory agencies require that these stereoisomeric impurities be identified, quantified, and controlled within strict limits.

To this end, pure samples of the individual stereoisomers, including **2R,4S-Sacubitril**, are synthesized and characterized.[1][2] These well-characterized reference standards are then used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), capable of separating and quantifying the different stereoisomers in the bulk drug substance and finished pharmaceutical products.[4][5]

Data Presentation: Chemical and Analytical Information

As there is no publicly available preclinical data regarding the biological activity of **2R,4S-Sacubitril**, the following table summarizes its key chemical and analytical information.

Parameter	Value	Reference
Chemical Name	4-(((2R,4S)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid	[6]
Synonyms	Sacubitril Enantiomer	[6]
CAS Number	761373-05-1	[6][7]
Molecular Formula	C ₂₄ H ₂₉ NO ₅	[6][7]
Molecular Weight	411.50 g/mol	[7]
Primary Use	Analytical Reference Standard for Sacubitril Impurity Profiling	[1][2][3][8]
Analytical Technique	High-Performance Liquid Chromatography (HPLC) for stereoisomer separation	[5]

Experimental Protocols

While protocols for preclinical pharmacological studies of **2R,4S-Sacubitril** are not available, methods for its synthesis and analytical separation have been described. These are crucial for its use as a reference standard.

Synthesis of Sacubitril Stereoisomers for Reference Standards

An efficient industrial process for the synthesis of Sacubitril and its stereoisomers has been developed to support quality control.^{[1][3]} The general approach involves the stereoselective synthesis of the key intermediates, which are then used to generate the four different stereoisomers of Sacubitril.

A described method involves the following key steps^[3]:

- **Preparation of Chiral Intermediates:** Stereoselective synthesis of the four enantiomers of the amino ester intermediate: (2R,4S)-6, (2S,4R)-6, (2S,4S)-6, and (2R,4R)-6. This is often achieved through stereoselective reduction or other asymmetric synthesis techniques.
- **Acylation Reaction:** The separated amino ester intermediates are then reacted with succinic anhydride.
- **Isolation and Purification:** The resulting Sacubitril stereoisomers are isolated, often as crystalline salts (e.g., cyclohexylamine salts) to ensure high chemical and optical purity.

The purity of the synthesized stereoisomers is then confirmed using techniques such as NMR, mass spectrometry, and chiral HPLC.^{[1][2][3]}

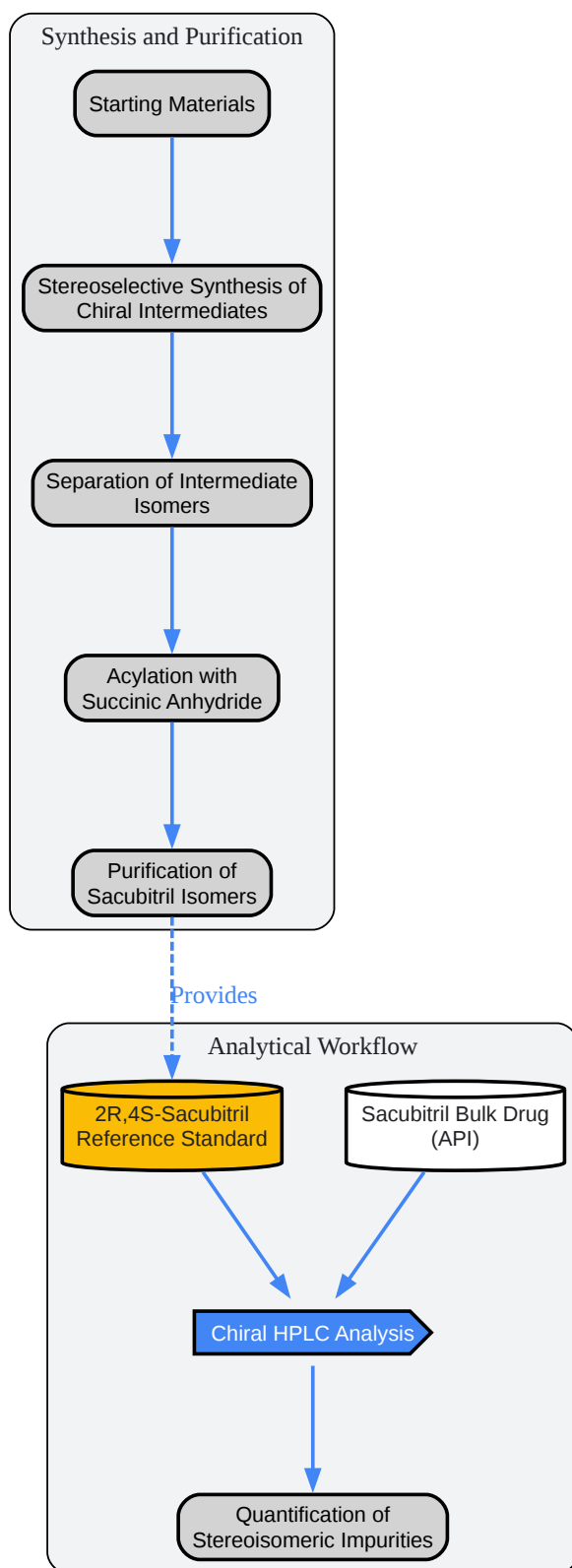
Analytical Method for Stereoisomer Separation

A stereoselective normal-phase HPLC method has been developed and validated for the separation of Sacubitril, Valsartan, and their stereoisomeric impurities.^[5]

- **Chromatographic Column:** Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm).
- **Mobile Phase:** A gradient elution using:
 - **Mobile Phase A:** n-hexane with 0.1% trifluoroacetic acid (TFA).
 - **Mobile Phase B:** A mixture of ethanol, isopropanol, and TFA (80:20:0.1, v/v/v).
- **Flow Rate:** 1.0 mL/min.

- Detection: UV detection.

This method was shown to be specific, linear, accurate, and precise for the quantitative determination of the stereoisomers in the bulk drug.[5]



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Caption: Workflow for Synthesis and Use of **2R,4S-Sacubitril**.

Conclusion

The **2R,4S-Sacubitril** stereoisomer, while being an enantiomer of the therapeutically active prodrug, does not possess the desired pharmacological activity. Consequently, there is a lack of public preclinical data on its biological effects. However, it plays a critical role in the pharmaceutical development and manufacturing of Sacubitril. As a well-characterized impurity and reference standard, **2R,4S-Sacubitril** is indispensable for the development and validation of analytical methods to ensure the purity, quality, and safety of the final drug product. For researchers and professionals in drug development, understanding the synthesis, characterization, and analytical application of such stereoisomeric impurities is fundamental to navigating the regulatory landscape and delivering safe and effective medicines.

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